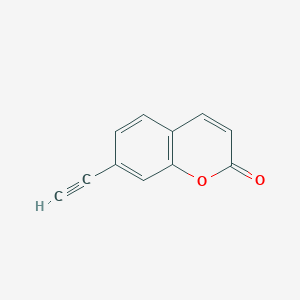

7-エチニルクマリン

概要

説明

7-Ethynylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

科学的研究の応用

7-Ethynylcoumarin has been extensively studied for its applications in scientific research, particularly in the following areas:

作用機序

Target of Action

The primary targets of 7-Ethynylcoumarin are the human cytochrome P450 enzymes, specifically P450s 1A1 and 1A2 . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

7-Ethynylcoumarin acts as a selective inhibitor of P450s 1A1 and 1A2 . It interacts with these targets by binding to their active sites, leading to inhibition of their activities . The introduction of functional groups in the backbone of coumarin enhances the inhibition activities of 7-Ethynylcoumarin towards P450s 1A1 and 1A2 .

Biochemical Pathways

7-Ethynylcoumarin affects the biochemical pathways mediated by P450s 1A1 and 1A2 . By inhibiting these enzymes, 7-Ethynylcoumarin can alter the metabolism of various substances that are substrates of these enzymes . The downstream effects of this alteration can vary depending on the specific substrates involved.

Pharmacokinetics

Its ability to inhibit p450s 1a1 and 1a2 suggests that it may impact the bioavailability of drugs metabolized by these enzymes .

Result of Action

The molecular and cellular effects of 7-Ethynylcoumarin’s action primarily involve the inhibition of P450s 1A1 and 1A2 . This inhibition can affect the metabolism of drugs and other substances, potentially leading to changes in their pharmacological effects .

生化学分析

Biochemical Properties

7-Ethynylcoumarin plays a significant role in biochemical reactions, primarily as an inhibitor of certain enzymes. It has been found to selectively inhibit human cytochrome P450 enzymes, specifically P450s 1A1 and 1A2 . These enzymes are involved in the metabolism of various xenobiotics and endogenous compounds. The inhibition of these enzymes by 7-Ethynylcoumarin can lead to altered metabolic pathways and has potential implications in drug metabolism and toxicity.

Cellular Effects

7-Ethynylcoumarin has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Ethynylcoumarin has been observed to induce cellular apoptosis in certain cell types, which can have implications for its use in cancer therapy . Additionally, it can affect the patterning of blood vessels and heart rates in developing embryos, indicating its potential impact on angiogenesis and cardiovascular function .

Molecular Mechanism

The molecular mechanism of 7-Ethynylcoumarin involves its interaction with cytochrome P450 enzymes. It acts as a mechanism-based inhibitor, meaning it binds to the active site of the enzyme and undergoes a chemical reaction that results in the permanent inactivation of the enzyme . . The binding orientations and affinities of 7-Ethynylcoumarin and its derivatives play a crucial role in determining their inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Ethynylcoumarin can change over time. Its stability and degradation are important factors to consider. Studies have shown that 7-Ethynylcoumarin and its derivatives can maintain their inhibitory activity for a significant period, but their effectiveness may decrease over time due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained inhibition of cytochrome P450 enzymes and potential alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of 7-Ethynylcoumarin vary with different dosages in animal models. At lower doses, it can selectively inhibit cytochrome P450 enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and other adverse reactions. The threshold effects and toxicities observed in animal studies highlight the importance of careful dosage optimization for potential therapeutic applications.

Metabolic Pathways

7-Ethynylcoumarin is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. It can alter the metabolism of other compounds by inhibiting these enzymes, leading to changes in metabolic flux and metabolite levels . The inhibition of P450s 1A1 and 1A2 by 7-Ethynylcoumarin can result in the accumulation of certain metabolites and the depletion of others, affecting overall metabolic balance.

Transport and Distribution

The transport and distribution of 7-Ethynylcoumarin within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on cytochrome P450 enzymes . The localization and accumulation of 7-Ethynylcoumarin within specific tissues can impact its overall efficacy and potential side effects.

Subcellular Localization

7-Ethynylcoumarin exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization allows 7-Ethynylcoumarin to effectively inhibit these enzymes and modulate their activity. Additionally, any post-translational modifications or targeting signals that direct 7-Ethynylcoumarin to specific compartments can further influence its biochemical properties and interactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynylcoumarin typically involves a multi-step process. One common method starts with the preparation of 7-hydroxycoumarin, which is then subjected to an ethynylation reaction. The ethynylation is usually carried out using triflic anhydride in the presence of anhydrous pyridine under nitrogen atmosphere . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: While specific industrial production methods for 7-Ethynylcoumarin are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

化学反応の分析

Types of Reactions: 7-Ethynylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the ethynyl group, leading to the formation of new compounds.

Substitution: The ethynyl group can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological and chemical properties .

類似化合物との比較

7-Ethynyl-3,4,8-trimethylcoumarin: This derivative shows similar inhibitory activity towards cytochrome P450 enzymes but with different selectivity profiles.

7-Ethynyl-3-methyl-4-phenylcoumarin: Another derivative with distinct structural features and inhibitory properties.

7-Ethynyl-6-methoxycoumarin: This compound also exhibits selective inhibition of cytochrome P450 enzymes.

Uniqueness: 7-Ethynylcoumarin stands out due to its specific ethynyl group at the 7-position, which imparts unique inhibitory properties and selectivity towards certain cytochrome P450 enzymes. This makes it a valuable tool in biochemical and pharmacological research .

生物活性

7-Ethynylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of 7-ethynylcoumarin, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Overview of Coumarins

Coumarins are naturally occurring compounds found in many plants, exhibiting a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The modification of coumarin structures can enhance their biological properties, leading to the development of compounds like 7-ethynylcoumarin, which specifically targets cytochrome P450 enzymes.

Target Enzymes

7-Ethynylcoumarin primarily inhibits human cytochrome P450 enzymes, particularly P450s 1A1 and 1A2. These enzymes play crucial roles in drug metabolism and the activation of procarcinogens. The compound acts as a selective inhibitor, affecting the biochemical pathways mediated by these enzymes.

Mode of Action

The compound functions as a mechanism-based inhibitor , meaning it binds to the active site of the enzyme and undergoes a reaction that permanently inactivates it. This interaction leads to significant alterations in drug metabolism and can affect the bioavailability of various pharmaceutical agents .

Inhibition Studies

Research has shown that 7-ethynylcoumarin exhibits potent inhibitory effects on P450 enzymes. For instance, studies indicate that modifications to the coumarin backbone can enhance its selectivity and potency against specific P450 isoforms. The most effective derivative identified is 7-ethynyl-3,4,8-trimethylcoumarin (7ETMC), which demonstrates strong inhibitory activity with an IC50 value significantly lower than that of other derivatives .

Cellular Effects

In cellular models, 7-ethynylcoumarin has been observed to induce apoptosis in cancer cell lines. This effect is attributed to its ability to modulate cell signaling pathways and gene expression involved in cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of 7-ethynylcoumarin suggests that its inhibition of P450s may lead to altered metabolism of co-administered drugs. This characteristic could be beneficial in enhancing the efficacy of certain chemotherapeutic agents by preventing their metabolism .

Cancer Therapy Applications

Several studies have investigated the potential use of 7-ethynylcoumarin in cancer therapy. For example:

- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with 7-ethynylcoumarin resulted in increased apoptosis rates in breast cancer cell lines compared to controls. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Liver Cancer Models : Another study highlighted its ability to inhibit tumor growth in liver cancer models by targeting P450-mediated pathways involved in drug metabolism .

Summary Table: Biological Activity Overview

| Property | Details |

|---|---|

| Primary Targets | Cytochrome P450s 1A1 and 1A2 |

| Mode of Action | Mechanism-based inhibition |

| Cellular Effects | Induces apoptosis; modulates signaling pathways |

| Potency | IC50 values significantly lower than other derivatives |

| Potential Applications | Cancer therapy; enhancement of drug efficacy |

特性

IUPAC Name |

7-ethynylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKXZMHLZMPKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-Ethynylcoumarin interact with its target, Cytochrome P450 2B1, and what are the downstream effects?

A1: 7-Ethynylcoumarin acts as a mechanism-based inactivator of Cytochrome P450 2B1 (CYP2B1) []. This means it requires metabolic activation by CYP2B1 to exert its inhibitory effect. During this process, the ethynyl group of 7-Ethynylcoumarin forms a covalent adduct with the apoprotein portion of CYP2B1 []. This irreversible binding leads to a loss of enzymatic activity, effectively inhibiting the enzyme's ability to metabolize other substrates. Interestingly, the heme group and the cytochrome P450 reductase component remain unmodified [].

Q2: What makes 7-Ethynylcoumarin a selective inhibitor of certain cytochrome P450 enzymes?

A2: Research suggests that the selectivity of 7-Ethynylcoumarin and its derivatives for specific cytochrome P450 enzymes, like CYP1A1 and CYP1A2, is influenced by the presence and position of substituents on the coumarin ring system []. These modifications can enhance inhibitory activity and selectivity. For example, 7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC) demonstrates potent inhibition of CYP1A1 and CYP1A2 with minimal impact on CYP2A6 and CYP2B1, even at high concentrations []. This selectivity is likely driven by differences in the binding orientations and affinities within the active sites of the different CYP enzymes [].

Q3: Are there any structural modifications to 7-Ethynylcoumarin that significantly alter its inhibitory mechanism?

A3: Yes, the introduction of specific substituents can significantly impact the inhibitory mechanism. For instance, 7-ethynyl-3-methyl-4-phenylcoumarin (7E3M4PC), unlike other derivatives, acts as a competitive inhibitor of CYP1A2 rather than a mechanism-based inactivator []. X-ray crystallography and docking simulations revealed that the bulky phenyl group in 7E3M4PC forces it to adopt a conformation that prevents the formation of a reactive intermediate necessary for covalent binding []. Therefore, 7E3M4PC binds reversibly within the active site, inhibiting enzyme activity through competition with the substrate.

Q4: What analytical techniques have been used to characterize the interaction between 7-Ethynylcoumarin and Cytochrome P450 2B1?

A4: Electrospray ion trap mass spectrometry has been instrumental in verifying the covalent modification of CYP2B1 by 7-Ethynylcoumarin []. This technique confirmed the 1:1 stoichiometry of inhibitor binding to the apoprotein, demonstrating that the entire inhibitor molecule, along with an oxygen atom, attaches to the enzyme []. Importantly, this method also confirmed that the heme group and cytochrome P450 reductase remained unmodified, highlighting the specificity of the interaction [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。